Cas no 898482-07-0 (1-(3-chlorophenyl)-4-5-(4-methoxyphenyl)-1,2-oxazole-3-carbonylpiperazine)

1-(3-Chlorophenyl)-4-[5-(4-methoxyphenyl)-1,2-oxazole-3-carbonyl]piperazine is a heterocyclic compound featuring a piperazine core linked to a 1,2-oxazole moiety substituted with a 4-methoxyphenyl group and a 3-chlorophenyl substituent. This structure imparts potential pharmacological relevance, particularly in medicinal chemistry, due to its dual aromatic and heterocyclic functionalities. The presence of electron-donating (methoxy) and electron-withdrawing (chloro) groups may enhance binding affinity and selectivity in receptor interactions. Its well-defined molecular architecture makes it suitable for applications in drug discovery, particularly as a scaffold for kinase inhibitors or neurotransmitter modulators. The compound's stability and synthetic accessibility further support its utility in exploratory research and lead optimization.
1-(3-chlorophenyl)-4-5-(4-methoxyphenyl)-1,2-oxazole-3-carbonylpiperazine structure
898482-07-0 structure
Product name:1-(3-chlorophenyl)-4-5-(4-methoxyphenyl)-1,2-oxazole-3-carbonylpiperazine
CAS No:898482-07-0
MF:C21H20ClN3O3
MW:397.854804039001
CID:5439266

1-(3-chlorophenyl)-4-5-(4-methoxyphenyl)-1,2-oxazole-3-carbonylpiperazine Chemical and Physical Properties

Names and Identifiers

    • Methanone, [4-(3-chlorophenyl)-1-piperazinyl][5-(4-methoxyphenyl)-3-isoxazolyl]-
    • 1-(3-chlorophenyl)-4-5-(4-methoxyphenyl)-1,2-oxazole-3-carbonylpiperazine
    • Inchi: 1S/C21H20ClN3O3/c1-27-18-7-5-15(6-8-18)20-14-19(23-28-20)21(26)25-11-9-24(10-12-25)17-4-2-3-16(22)13-17/h2-8,13-14H,9-12H2,1H3
    • InChI Key: HVONUWGQUZPCGD-UHFFFAOYSA-N
    • SMILES: C(N1CCN(C2=CC=CC(Cl)=C2)CC1)(C1C=C(C2=CC=C(OC)C=C2)ON=1)=O

1-(3-chlorophenyl)-4-5-(4-methoxyphenyl)-1,2-oxazole-3-carbonylpiperazine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3216-0718-10mg
1-(3-chlorophenyl)-4-[5-(4-methoxyphenyl)-1,2-oxazole-3-carbonyl]piperazine
898482-07-0 90%+
10mg
$79.0 2023-04-27
Life Chemicals
F3216-0718-5μmol
1-(3-chlorophenyl)-4-[5-(4-methoxyphenyl)-1,2-oxazole-3-carbonyl]piperazine
898482-07-0 90%+
5μl
$63.0 2023-04-27
Life Chemicals
F3216-0718-5mg
1-(3-chlorophenyl)-4-[5-(4-methoxyphenyl)-1,2-oxazole-3-carbonyl]piperazine
898482-07-0 90%+
5mg
$69.0 2023-04-27
Life Chemicals
F3216-0718-15mg
1-(3-chlorophenyl)-4-[5-(4-methoxyphenyl)-1,2-oxazole-3-carbonyl]piperazine
898482-07-0 90%+
15mg
$89.0 2023-04-27
Life Chemicals
F3216-0718-10μmol
1-(3-chlorophenyl)-4-[5-(4-methoxyphenyl)-1,2-oxazole-3-carbonyl]piperazine
898482-07-0 90%+
10μl
$69.0 2023-04-27
Life Chemicals
F3216-0718-1mg
1-(3-chlorophenyl)-4-[5-(4-methoxyphenyl)-1,2-oxazole-3-carbonyl]piperazine
898482-07-0 90%+
1mg
$54.0 2023-04-27
Life Chemicals
F3216-0718-20μmol
1-(3-chlorophenyl)-4-[5-(4-methoxyphenyl)-1,2-oxazole-3-carbonyl]piperazine
898482-07-0 90%+
20μl
$79.0 2023-04-27
Life Chemicals
F3216-0718-2mg
1-(3-chlorophenyl)-4-[5-(4-methoxyphenyl)-1,2-oxazole-3-carbonyl]piperazine
898482-07-0 90%+
2mg
$59.0 2023-04-27
Life Chemicals
F3216-0718-3mg
1-(3-chlorophenyl)-4-[5-(4-methoxyphenyl)-1,2-oxazole-3-carbonyl]piperazine
898482-07-0 90%+
3mg
$63.0 2023-04-27
Life Chemicals
F3216-0718-2μmol
1-(3-chlorophenyl)-4-[5-(4-methoxyphenyl)-1,2-oxazole-3-carbonyl]piperazine
898482-07-0 90%+
2μl
$57.0 2023-04-27

Additional information on 1-(3-chlorophenyl)-4-5-(4-methoxyphenyl)-1,2-oxazole-3-carbonylpiperazine

Introduction to 1-(3-chlorophenyl)-4-5-(4-methoxyphenyl)-1,2-oxazole-3-carbonylpiperazine (CAS No. 898482-07-0) and Its Emerging Applications in Chemical Biology

1-(3-chlorophenyl)-4-5-(4-methoxyphenyl)-1,2-oxazole-3-carbonylpiperazine, identified by the CAS number 898482-07-0, is a structurally complex organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, featuring a piperazine core coupled with an oxazole moiety and aromatic substituents, exhibits a unique combination of chemical properties that make it a promising candidate for various biological assays and drug discovery initiatives.

The structural framework of 1-(3-chlorophenyl)-4-5-(4-methoxyphenyl)-1,2-oxazole-3-carbonylpiperazine incorporates several key functional groups that contribute to its reactivity and potential biological activity. The presence of a chlorophenyl group at the 3-position of the piperazine ring introduces electrophilic characteristics, while the 4-methoxyphenyl substituent at the 5-position of the oxazole ring enhances hydrophobic interactions and modulates electronic properties. These features collectively influence the compound's solubility, binding affinity, and metabolic stability, making it a versatile scaffold for medicinal chemistry applications.

In recent years, there has been growing interest in heterocyclic compounds as pharmacological agents due to their diverse biological activities and favorable pharmacokinetic profiles. The oxazole ring, in particular, is well-documented for its role in various therapeutic areas, including antimicrobial, antiviral, and anticancer treatments. The integration of this motif with a piperazine core in 1-(3-chlorophenyl)-4-5-(4-methoxyphenyl)-1,2-oxazole-3-carbonylpiperazine suggests potential interactions with biological targets such as enzymes and receptors.

One of the most compelling aspects of this compound is its potential as a tool for investigating neural signaling pathways. Piperazine derivatives are frequently explored in neuropharmacology due to their ability to modulate neurotransmitter systems. The specific substitution pattern in 1-(3-chlorophenyl)-4-5-(4-methoxyphenyl)-1,2-oxazole-3-carbonylpiperazine may confer selectivity for certain receptor subtypes, making it valuable for studying synaptic function and neurodegenerative diseases. Preliminary studies have hinted at its interaction with serotonin receptors, which are implicated in mood regulation and cognitive processes.

The methoxyphenyl group in the molecule also plays a crucial role in its pharmacological behavior. Methoxy-substituted aromatic rings are known to enhance binding affinity by improving hydrophobic interactions with target proteins. This feature is particularly relevant in drug design, where optimizing binding interactions can lead to more potent and selective therapeutic agents. Additionally, the electron-withdrawing nature of the chlorophenyl group may influence the compound's metabolic fate, affecting its bioavailability and duration of action.

Recent advances in computational chemistry have enabled more sophisticated virtual screening methods to identify promising candidates like 1-(3-chlorophenyl)-4-5-(4-methoxyphenyl)-1,2-oxazole-3-carbonylpiperazine for further experimental validation. Molecular docking simulations have suggested that this compound may bind effectively to enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) or lipoxygenase (LOX). Such interactions could make it a valuable asset in developing novel anti-inflammatory therapies.

Furthermore, the oxazole ring's ability to participate in hydrogen bonding and π-stacking interactions makes it an excellent scaffold for designing molecules with enhanced binding affinity. In drug discovery pipelines, compounds that can form multiple hydrogen bonds with target proteins are often more stable and longer-lasting in vivo. The structural versatility of 1-(3-chlorophenyl)-4-5-(4-methoxyphenyl)-1,2-oxazole-3-carbonylpiperazine allows medicinal chemists to fine-tune these interactions through structural modifications.

The synthesis of this compound presents an interesting challenge due to its complex architecture. Multi-step synthetic routes involving cyclization reactions and functional group transformations are typically employed to construct the desired core structure. Advances in synthetic methodologies have enabled more efficient production processes, reducing costs and improving scalability for research purposes.

In conclusion,1-(3-chlorophenyl)-4-5-(4-methoxyphenyl)-1,2-oxazole-3-carbonylpiperazine (CAS No. 898482-07-0) represents a fascinating example of how structural complexity can be leveraged to develop biologically active molecules. Its unique combination of functional groups positions it as a valuable scaffold for further exploration in drug discovery and chemical biology. As research continues to uncover new therapeutic targets and mechanisms, compounds like this one will undoubtedly play a pivotal role in advancing our understanding of human health and disease.

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